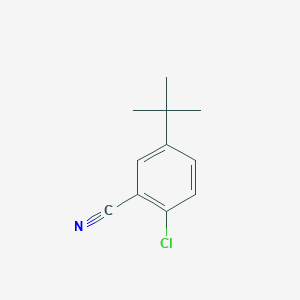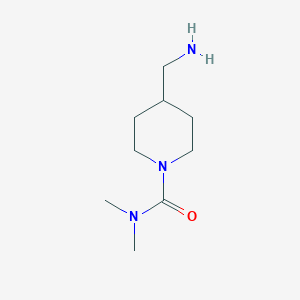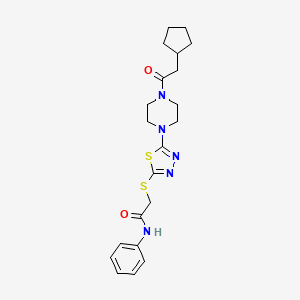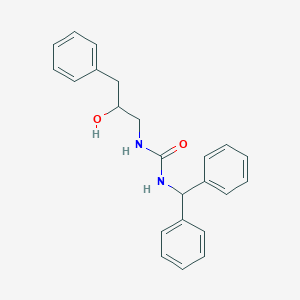![molecular formula C29H26FN5O2 B2560144 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 922045-03-2](/img/structure/B2560144.png)
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are associated with various biological activities and are of great interest in the field of organic synthesis . This specific compound has a complex structure that includes a fluorobenzyl group and a diphenylpropanamide moiety .
Molecular Structure Analysis
The molecular formula of the compound is C18H20FN5O3 . It has a complex structure that includes a fluorobenzyl group and a diphenylpropanamide moiety . More detailed structural analysis would require additional information such as crystallographic data.
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 97.7±0.5 cm3, and a polar surface area of 89 Å2 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . The compound’s LogP value is 0.53, indicating its lipophilicity .
科学的研究の応用
1. Antituberculosis Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide and its analogs have shown potential in antituberculosis research. For example, a compound closely related to this chemical, with a fluoro-benzyl group, exhibited significant inhibitory activity against Mycobacterium tuberculosis DNA gyrase and Mycobacterium smegmatis GyrB ATPase, indicating its potential as an antituberculosis agent (Jeankumar et al., 2013).
2. Anticancer Properties
Compounds structurally related to N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide have been researched for their anticancer properties. A study found that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which share a similar structural framework, displayed cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7 (Rahmouni et al., 2016).
3. Imaging Applications in Medical Diagnosis
Derivatives of pyrazolo[1,5-a]pyrimidine, closely related to the queried compound, have been used in the development of imaging agents. These agents, particularly those labeled with fluorine-18, have been evaluated for their potential in tumor imaging using positron emission tomography, a technique critical in cancer diagnosis and treatment planning (Xu et al., 2012).
4. Neuroinflammatory and Neurodegenerative Disease Research
Compounds within the pyrazolo[1,5-a]pyrimidine class have been studied for their binding potential to the translocator protein 18 kDa (TSPO). TSPO is recognized as a biomarker for neuroinflammatory processes, and these studies contribute to understanding and potentially treating neurodegenerative disorders (Damont et al., 2015).
5. HIV Research
A structurally related compound, identified as an HIV integrase inhibitor, has been studied for its potential in treating HIV. Its crystalline structure, including the fluorobenzyl group, has been characterized, contributing to the development of HIV treatments (Yamuna et al., 2013).
作用機序
Target of Action
The primary target of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission .
Mode of Action
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide interacts with nNOS by binding to its active site . This interaction inhibits the enzyme’s activity, reducing the production of nitric oxide .
Biochemical Pathways
The inhibition of nNOS by N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide affects the nitric oxide signaling pathway . Reduced nitric oxide levels can influence various downstream effects, including changes in neurotransmission and other cellular processes .
Pharmacokinetics
Similar compounds have shown good permeability and low efflux in caco-2 assays, suggesting potential oral bioavailability . Furthermore, modifications to the compound’s structure have minimized undesirable inhibition of cytochrome P450s from human liver microsomes .
Result of Action
The molecular and cellular effects of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide’s action are largely dependent on its inhibition of nNOS. By reducing nitric oxide production, it can influence various cellular processes, potentially leading to therapeutic effects .
特性
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O2/c30-24-13-7-8-21(16-24)19-34-20-32-28-26(29(34)37)18-33-35(28)15-14-31-27(36)17-25(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-13,16,18,20,25H,14-15,17,19H2,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYVIVJCDRWFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2560071.png)
![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)
![3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2560074.png)



![N-[cyano(oxolan-3-yl)methyl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2560081.png)
